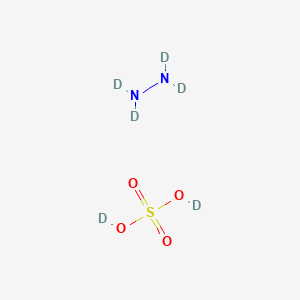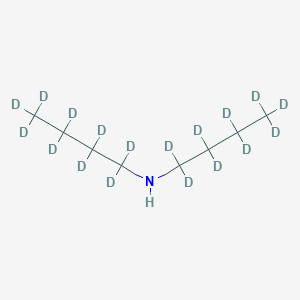
Hydrazine sulfate-D6
Overview
Description
Hydrazine sulfate-D6 is a deuterated form of hydrazine sulfate, where six hydrogen atoms are replaced with deuterium. This compound is a salt of the cation hydrazinium and the anion bisulfate, with the chemical formula N2D6SO4. It is a white, water-soluble solid at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrazine sulfate-D6 can be synthesized through various methods, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions. One common method involves the reaction of deuterated hydrazine with sulfuric acid under controlled conditions. The reaction typically takes place in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods
In industrial settings, this compound is produced by reacting deuterated hydrazine with sulfuric acid in large-scale reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified through recrystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions
Hydrazine sulfate-D6 undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form nitrogen gas and other by-products.
Reduction: Can reduce metal ions in solution, forming corresponding metal hydrides.
Substitution: Reacts with carbonyl compounds to form hydrazones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include aldehydes and ketones, typically under acidic or basic conditions.
Major Products
Oxidation: Produces nitrogen gas and water.
Reduction: Produces metal hydrides and water.
Substitution: Produces hydrazones and water.
Scientific Research Applications
Hydrazine sulfate-D6 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including hydrazones and quinazolines.
Biology: Used in studies involving deuterium-labeled compounds to trace metabolic pathways.
Medicine: Investigated for its potential use in cancer treatment due to its unique biological activity.
Industry: Used in metal refining and as an antioxidant agent in soldering flux.
Mechanism of Action
Hydrazine sulfate-D6 exerts its effects through several mechanisms:
Monoamine Oxidase Inhibition: Inhibits the enzyme monoamine oxidase, affecting neurotransmitter levels in the brain.
Reduction Reactions: Acts as a reducing agent, participating in redox reactions that alter the oxidation state of other compounds.
Substitution Reactions: Forms hydrazones by reacting with carbonyl compounds, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Hydrazine sulfate-D6 is unique due to its deuterium content, which makes it useful in specific research applications. Similar compounds include:
Hydrazine sulfate: The non-deuterated form, used in similar applications but without the benefits of deuterium labeling.
Hydrazine hydrate: Another hydrazine derivative, used primarily as a reducing agent and in fuel applications.
Hydrazine hydrochloride: Used in organic synthesis and as a precursor to other hydrazine derivatives.
This compound stands out due to its stability and reduced volatility compared to pure hydrazine, making it safer and more convenient for laboratory and industrial use .
Properties
IUPAC Name |
dideuterio sulfate;1,1,2,2-tetradeuteriohydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H4N2.H2O4S/c1-2;1-5(2,3)4/h1-2H2;(H2,1,2,3,4)/i/hD6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCHATBSUIJLRL-YIKVAAQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NN.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]N([2H])N([2H])[2H].[2H]OS(=O)(=O)O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol](/img/structure/B1433815.png)

![6-chloro-4-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1433820.png)



![[6-(Trifluoromethyl)-1H-indazol-4-yl]boronic acid](/img/structure/B1433825.png)




